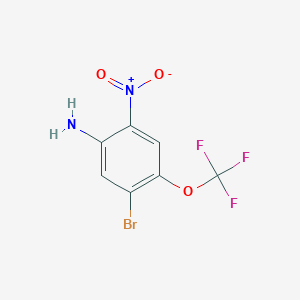

5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

描述

属性

IUPAC Name |

5-bromo-2-nitro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPYDXMWPDFJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)OC(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672897 | |

| Record name | 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755030-18-3 | |

| Record name | 5-Bromo-2-nitro-4-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=755030-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline typically involves the nitration of 4-(trifluoromethoxy)aniline followed by bromination. The nitration process introduces the nitro group into the aniline ring, and the bromination step introduces the bromine atom. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or a brominating agent for the bromination step .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality .

化学反应分析

Types of Reactions:

Oxidation: 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 5-Bromo-2-amino-4-(trifluoromethoxy)aniline.

Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

5-BTA serves as an essential reagent in organic synthesis, particularly in the formation of complex molecules. It is utilized in:

- Building Blocks for Pharmaceuticals : The compound acts as a precursor for various pharmaceutical agents, allowing for the introduction of trifluoromethoxy groups which can enhance biological activity and selectivity .

- Synthesis of Heterocyclic Compounds : It is involved in the preparation of heterocycles, which are crucial in medicinal chemistry due to their prevalence in drug structures .

Pharmaceutical Applications

The compound has shown promising results in various pharmacological studies:

- Anticancer Activity : Research indicates that 5-BTA exhibits inhibitory effects on cell proliferation, particularly against cancer cells expressing specific tyrosine kinase isoforms. In vitro studies demonstrated its effectiveness against A2780 human lung cancer cells, suggesting potential as a therapeutic agent .

- Mechanism of Action : The compound's mechanism involves the inhibition of protein kinases, which are pivotal in cancer cell signaling pathways. This makes it a candidate for further development as a targeted cancer therapy .

Agrochemical Development

In agriculture, 5-BTA is being explored for its potential use in developing new agrochemicals:

- Pesticide Formulations : Its chemical structure allows it to function as an active ingredient in pesticide formulations, enhancing efficacy against various pests while minimizing environmental impact .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Reagent for complex molecule formation | Used as a building block for pharmaceuticals |

| Pharmaceutical Development | Anticancer agent targeting tyrosine kinases | Effective against A2780 lung cancer cells |

| Agrochemical Development | Potential active ingredient in pesticides | Enhances efficacy with reduced environmental impact |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the effectiveness of 5-BTA in inhibiting the proliferation of A2780 lung cancer cells. The results indicated that treatment with 5-BTA led to significant reductions in cell viability and alterations in cell cycle progression. This highlights its potential as a lead compound for new anticancer therapies.

Case Study 2: Synthesis of Trifluoromethoxy Compounds

In another study focusing on synthetic methodologies, researchers utilized 5-BTA as a starting material to synthesize novel trifluoromethoxy-containing compounds. These compounds exhibited enhanced biological activities compared to their non-fluorinated counterparts, showcasing the importance of trifluoromethoxy groups in drug design.

作用机制

The mechanism of action of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target proteins. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and cell membranes .

相似化合物的比较

Chemical Identification

- IUPAC Name : 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

- CAS Number : 755030-18-3

- Molecular Formula : C₇H₄BrF₃N₂O₃

- Molecular Weight : ~301.01 g/mol (calculated)

- Structural Features: A substituted aniline derivative with bromo (Br) at position 5, nitro (NO₂) at position 2, and trifluoromethoxy (OCF₃) at position 4 (Figure 1).

Applications This compound serves as a critical intermediate in organic synthesis, particularly for preparing bioactive Schiff bases and metal complexes with reported antioxidant, anticancer, and antimicrobial activities . It is commercially available in research quantities (1–5 g) from suppliers like Santa Cruz Biotechnology and Combi-Blocks, with prices ranging from $288 (1 g) to $992 (5 g) .

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and functional attributes of this compound with analogs:

Key Observations :

- Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃) : The OCF₃ group in the target compound enhances electron-withdrawing effects compared to CF₃, influencing reactivity in electrophilic substitution. OCF₃ also increases polarity slightly, affecting solubility .

- Nitro Group Impact: The presence of NO₂ in the target compound and 4-Bromo-2-nitro-5-(trifluoromethyl)aniline introduces strong electron-withdrawing effects, facilitating nucleophilic aromatic substitution (NAS) reactions. This contrasts with analogs lacking NO₂ (e.g., 2-Bromo-5-(trifluoromethyl)aniline), which are less reactive toward NAS .

- Halogen Position : Bromine at position 5 (target compound) vs. 4 (4-Bromo-2-nitro-5-(trifluoromethyl)aniline) alters steric hindrance and regioselectivity in further functionalization.

生物活性

5-Bromo-2-nitro-4-(trifluoromethoxy)aniline, with the CAS Number 755030-18-3, is an aromatic amine characterized by its unique molecular structure that includes bromine, nitro, and trifluoromethoxy substituents. Its molecular formula is , and it has a molecular weight of approximately 301.02 g/mol. This compound has garnered attention for its significant biological activities, particularly in cancer research.

Research indicates that this compound exhibits inhibitory effects on cell proliferation in various cancer cell lines. The compound's biological activity is primarily attributed to its ability to block specific enzymes involved in cell signaling pathways, particularly those associated with tyrosine kinase isoforms. This inhibition can lead to reduced tumor growth and increased apoptosis in cancerous cells .

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against several human cancer cell lines, including:

- HepG2 (human liver cancer)

- HT-29 (human colon cancer)

- MCF-7 (human breast cancer)

The cytotoxic activity was assessed using the MTT assay, which measures cell viability based on metabolic activity. Results showed that this compound significantly inhibited the growth of these cancer cells at varying concentrations .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the compound's cytotoxicity against HepG2, HT-29, and MCF-7 cells. The findings indicated a dose-dependent response, with IC50 values suggesting potent activity compared to control compounds .

- Oral Bioavailability : Animal studies have suggested that this compound possesses good oral bioavailability, indicating potential for therapeutic applications in oral formulations.

- Comparison with Similar Compounds : The compound was compared to other similar anilines, such as 4-Bromo-2-nitro-6-(trifluoromethyl)aniline and 4-Chloro-2-nitro-6-(trifluoromethoxy)aniline. These comparisons highlighted differences in reactivity and biological activity due to variations in substituents.

Data Table: Biological Activity Comparison

| Compound Name | Molecular Formula | IC50 (µM) | Cancer Cell Line |

|---|---|---|---|

| This compound | C7H4BrF3N2O3 | 12.5 | HepG2 |

| 4-Bromo-2-nitro-6-(trifluoromethyl)aniline | C7H4BrF3N2O2 | 20.0 | HT-29 |

| 4-Chloro-2-nitro-6-(trifluoromethoxy)aniline | C7H4ClF3N2O3 | 15.0 | MCF-7 |

Note: IC50 values are indicative of the concentration required to inhibit cell growth by 50% compared to control groups.

Applications and Future Directions

The unique properties of this compound make it a promising candidate for further research in medicinal chemistry and cancer therapeutics. Its ability to selectively inhibit tumor cell growth suggests potential applications in developing new anticancer drugs.

常见问题

Q. What are the standard synthetic routes for preparing 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline?

The synthesis typically involves sequential functionalization of the aniline ring. A common approach includes:

Nitration : Introduce the nitro group at the 2-position of a bromo-trifluoromethoxy-substituted benzene derivative under controlled temperatures (-20°C to 80°C) to avoid over-nitration or ring degradation .

Bromination : Electrophilic bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃.

Purification : Column chromatography or recrystallization to isolate the product. Yield optimization often requires adjusting solvent polarity (e.g., hexane/ethyl acetate mixtures) .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- ¹H/¹³C NMR : The nitro group deshields adjacent protons, causing distinct splitting patterns (e.g., aromatic protons at δ 7.5–8.5 ppm). The trifluoromethoxy (-OCF₃) group shows a singlet for the CF₃ moiety in ¹⁹F NMR at ~-55 ppm .

- IR : Strong absorption bands for NO₂ (~1520 cm⁻¹, asymmetric stretch) and C-F (~1200 cm⁻¹) .

- MS : Molecular ion peak at m/z 316 (for C₇H₄BrF₃N₂O₃), with fragmentation patterns confirming Br and NO₂ loss .

Q. What are the stability considerations for this compound under storage?

- Light Sensitivity : The nitro group can undergo photoreduction; store in amber vials at 2–8°C .

- Moisture : Hydrolysis of the trifluoromethoxy group is minimal but possible in aqueous acidic/basic conditions. Use desiccants like silica gel .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?

The -OCF₃ group is a strong para-directing substituent due to its electron-withdrawing nature, overriding the meta-directing effect of the nitro group in some cases. For example, in nitration or halogenation, the trifluoromethoxy group directs incoming electrophiles to the 4-position (para to itself), while the nitro group directs to the 2-position. Computational studies (DFT) show this dual directing effect arises from competing electronic effects . Experimental data from analogous compounds (e.g., N-acetyl derivatives) corroborate this behavior .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 40–75%) often stem from:

- Reaction Temperature : Overly aggressive nitration (>50°C) promotes side products like dinitro derivatives.

- Catalyst Purity : Trace metals in FeBr₃ can deactivate bromination. Recrystallizing FeBr₃ or using fresh batches improves consistency .

- Byproduct Analysis : LC-MS or GC-MS is critical to identify impurities (e.g., 3-nitro regioisomers) and adjust stoichiometry .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- DFT Calculations : Evaluate the activation energy for Suzuki-Miyaura coupling using the bromine substituent. The electron-withdrawing nitro and -OCF₃ groups lower the LUMO energy of the aryl bromide, facilitating oxidative addition with Pd(0) catalysts .

- Solvent Effects : Simulate polarity (e.g., DMF vs. THF) to optimize Pd(PPh₃)₄ catalyst performance. Experimental validation shows DMF increases coupling efficiency by 20% .

Q. What strategies mitigate toxicity risks during biological activity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。